Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)-
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Overview
Description
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the methoxy group and the dimethylamino group. The final step usually involves the sulfonation reaction to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the acridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could intercalate with DNA or inhibit enzyme activity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Methotrexate: An anticancer agent with a similar methoxy group.
Acridine Orange: A compound with a similar acridine structure used in biological staining.
Uniqueness
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
88914-36-7 |
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Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-4-[(4-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H24N4O3S/c1-27(2)20-14-15(26-31(4,28)29)12-13-19(20)25-22-16-8-5-6-10-18(16)24-23-17(22)9-7-11-21(23)30-3/h5-14,26H,1-4H3,(H,24,25) |
InChI Key |
RKUBDCCTOSDWKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
Origin of Product |
United States |
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